Ethyl 1-(tert-butyl)-4-ethyl-1H-1,2,3-triazole-5-carboxylate
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Overview
Description
Ethyl 1-(tert-butyl)-4-ethyl-1H-1,2,3-triazole-5-carboxylate is a chemical compound belonging to the triazole family Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 1-(tert-butyl)-4-ethyl-1H-1,2,3-triazole-5-carboxylate typically involves a multi-step process. One common method is the cycloaddition reaction between an azide and an alkyne, known as the Huisgen cycloaddition or “click chemistry.” This reaction is often catalyzed by copper(I) ions to form the triazole ring. The tert-butyl and ethyl groups are introduced through subsequent alkylation reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to achieve high yields and purity, often involving the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as copper(I) bromide.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the triazole ring, potentially converting it to a dihydrotriazole derivative.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, where the nitrogen atoms act as nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Dihydrotriazole derivatives.
Substitution: Alkylated or acylated triazole derivatives.
Scientific Research Applications
Ethyl 1-(tert-butyl)-4-ethyl-1H-1,2,3-triazole-5-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential as a bioactive molecule, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing enzyme inhibitors or receptor modulators.
Industry: Utilized in the production of specialty chemicals and advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of Ethyl 1-(tert-butyl)-4-ethyl-1H-1,2,3-triazole-5-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The triazole ring can interact with biological targets through hydrogen bonding, π-π stacking, and hydrophobic interactions. The tert-butyl and ethyl groups can influence the compound’s pharmacokinetic properties, such as solubility and membrane permeability.
Comparison with Similar Compounds
Ethyl 1-(tert-butyl)-1H-1,2,3-triazole-4-carboxylate: Similar structure but different substitution pattern on the triazole ring.
Methyl 1-(tert-butyl)-4-ethyl-1H-1,2,3-triazole-5-carboxylate: Similar structure with a methyl group instead of an ethyl group.
Ethyl 1-(tert-butyl)-4-methyl-1H-1,2,3-triazole-5-carboxylate: Similar structure with a methyl group on the triazole ring.
Uniqueness: this compound is unique due to its specific substitution pattern, which can influence its reactivity and interactions with biological targets. The presence of both tert-butyl and ethyl groups provides a balance between steric hindrance and electronic effects, making it a versatile compound for various applications.
Properties
Molecular Formula |
C11H19N3O2 |
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Molecular Weight |
225.29 g/mol |
IUPAC Name |
ethyl 3-tert-butyl-5-ethyltriazole-4-carboxylate |
InChI |
InChI=1S/C11H19N3O2/c1-6-8-9(10(15)16-7-2)14(13-12-8)11(3,4)5/h6-7H2,1-5H3 |
InChI Key |
CNZIGWQBYJVUKP-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N(N=N1)C(C)(C)C)C(=O)OCC |
Origin of Product |
United States |
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